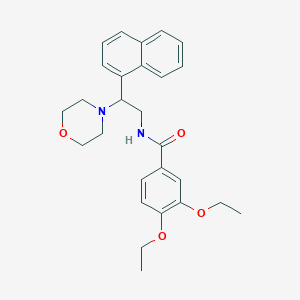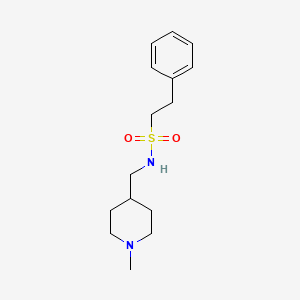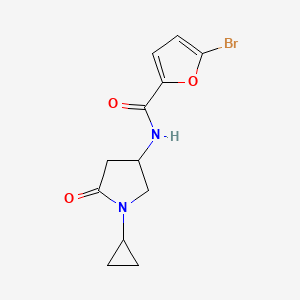![molecular formula C9H11N3S B2357879 N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2097925-95-4](/img/structure/B2357879.png)
N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound C©©NC=1SC2=C(C=NC=C2)N1 is a heterocyclic compound that has been studied for its potential therapeutic and environmental applications. It belongs to a class of compounds known for their diverse biological activities and is of interest in various fields of scientific research.
Applications De Recherche Scientifique
C©©NC=1SC2=C(C=NC=C2)N1: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that interacts with various biological targets. Similar compounds, thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s known that the compound undergoes various chemical reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . These reactions could potentially alter the compound’s interaction with its targets, leading to different biological effects.
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a similar class of compounds, have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines, a similar class of compounds, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C©©NC=1SC2=C(C=NC=C2)N1 typically involves the formation of the heterocyclic ring system through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
C©©NC=1SC2=C(C=NC=C2)N1: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures and properties. Examples include:
- SC1=NN=C(C2=CSC3=C2CCCC3)N1
- NC1=NC(C2=CC=C(C=C2Cl)Cl)N3C(N1)=NC4=CC=CC=C34
- CC1=NC(N)=C(C(Cl)=N1)CC(CBr)Br
Uniqueness
C©©NC=1SC2=C(C=NC=C2)N1: is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-propan-2-yl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-6(2)11-9-12-7-5-10-4-3-8(7)13-9/h3-6H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYININYPHVBBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=C(S1)C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2357797.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)

![5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2357803.png)


![1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357810.png)

![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)
![1-cyclopropyl-3-({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)-1,2-dihydropyrazin-2-one](/img/structure/B2357813.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)
![4-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2357815.png)

